(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[5-bromo-2-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClF3O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQZALHPMXHSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659399 | |
| Record name | [5-Bromo-2-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310403-90-7 | |
| Record name | [5-Bromo-2-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the boronic acid group.
Common Reagents and Conditions:
Palladium Catalysts: Essential for Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reaction.
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid is in cross-coupling reactions, specifically the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a crucial step in the synthesis of complex organic molecules. The mild reaction conditions and high functional group tolerance associated with this method make it particularly advantageous in organic synthesis.
Synthesis of Heterocycles
This compound is also utilized in the synthesis of heterocyclic compounds. The trifluoromethyl group imparts distinct electronic properties that facilitate the formation of diverse heterocyclic structures, which are often found in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound serves as a key reagent for developing biologically active molecules. Its ability to form stable carbon-carbon bonds is essential for constructing complex drug candidates. Research indicates that derivatives of this compound exhibit potential antimicrobial activity, making them candidates for further investigation as therapeutic agents .
Antimicrobial Activity
Studies have shown that related phenylboronic acids possess antimicrobial properties against various pathogens, including Escherichia coli and Candida albicans. The mechanism of action may involve the formation of spiroboronates with biological molecules, enhancing their efficacy against microbial growth .
Material Science
Advanced Materials Production
In industrial applications, this compound is employed in the production of advanced materials such as polymers and electronic components. Its unique chemical properties allow for the development of materials with specific functionalities, which are essential in modern electronics and material science.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid primarily involves its role as a coupling partner in Suzuki-Miyaura reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to form a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Table 1: Structural Analogs with Halogen/Substituent Variations
Key Observations :
- Substituent Position : The placement of bromo and chloro groups significantly impacts reactivity. For example, (3-bromo-5-chlorophenyl)boronic acid (similarity score 0.87) differs from the target compound in halogen positions but retains comparable steric bulk .
- Trifluoromethyl vs.
- Halogen Type : Fluorine at position 2 (as in 5-bromo-2-fluoro-3-methylphenylboronic acid) may enhance metabolic stability compared to chlorine but reduces steric hindrance .
Trifluoromethyl Group Analogues
Table 2: Trifluoromethyl-Containing Analogs
Key Observations :
- Electronic Effects : The CF₃ group at position 3 stabilizes the boronic acid via electron withdrawal, enhancing its reactivity in coupling reactions. This is exemplified by its use in synthesizing methyl 4-chloro-3-(trifluoromethyl)benzoate .
- Hybrid Substituents : Analogs like 2-fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid (similarity score 0.93) demonstrate that methoxy/fluoro combinations retain high reactivity while modulating solubility .
Reactivity and Application Comparisons
- Suzuki-Miyaura Coupling : (4-Trifluoromethylphenyl)boronic acid achieves 63–65% yields in meriolin synthesis, suggesting that CF₃-substituted boronic acids are robust coupling partners . The target compound’s chlorine and bromine substituents may further enhance regioselectivity in similar reactions.
- Solubility and Stability : The trifluoromethyl group increases lipophilicity, as seen in (5-bromo-2-(trifluoromethoxy)phenyl)boronic acid, which is commercially available at >97% purity . In contrast, methyl substituents (e.g., in 5-bromo-2-fluoro-3-methylphenylboronic acid) improve solubility in polar solvents like DMSO .
Biological Activity
(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in antimicrobial and anticancer therapies, supported by data tables and relevant case studies.
The compound is synthesized through a series of reactions involving 2-amino-5-iodobenzoic acid and 4-(trifluoromethyl)aniline. The process typically involves the use of triethoxymethane under reflux conditions, leading to the formation of the desired boronic acid . The introduction of bromine and chlorine substituents, along with the trifluoromethyl group, enhances the compound's reactivity and biological profile.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Notably, research indicates moderate activity against various fungal strains, including Candida albicans and Aspergillus niger, as well as bacterial pathogens like Escherichia coli and Bacillus cereus.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Candida albicans | 100 µg/mL | Moderate |
| Aspergillus niger | 75 µg/mL | Moderate |
| Escherichia coli | 50 µg/mL | Moderate |
| Bacillus cereus | 25 µg/mL | Higher than AN2690 |
The MIC values suggest that this compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
The proposed mechanism involves the interaction of the boronic acid moiety with essential biomolecules in microbial cells. Boronic acids can form reversible covalent bonds with diols present in sugars and other biomolecules, disrupting metabolic processes . This unique interaction may be responsible for its efficacy against various pathogens.
4. Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies have shown that modifications to the boronic acid structure can enhance its potency against specific cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating antiproliferative effects against prostate cancer cell lines, compounds similar to this compound demonstrated significant inhibition of cell growth:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.64 | LAPC-4 |
| Control (Flutamide-like compound) | 1.20 | LAPC-4 |
These results indicate that this compound could be developed further as a therapeutic agent in prostate cancer treatment .
5. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer applications. Its unique chemical structure allows for interactions that disrupt critical biological processes in pathogens and cancer cells alike. Future research should focus on optimizing its pharmacological properties and exploring its full therapeutic potential.
Q & A
Q. What are the environmental and metabolic stability implications of the trifluoromethyl group?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
